molecular formula C18H14BNO2 B584810 (9-Phenyl-9H-carbazol-3-yl)boronic acid CAS No. 854952-58-2

(9-Phenyl-9H-carbazol-3-yl)boronic acid

Katalognummer: B584810
CAS-Nummer: 854952-58-2
Molekulargewicht: 287.125
InChI-Schlüssel: JWJQEUDGBZMPAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Introduction to (9-Phenyl-9H-carbazol-3-yl)boronic Acid

Chemical Identity and Characterization

This compound is systematically named according to IUPAC nomenclature as boronic acid-(9-phenyl-9H-carbazol-3-yl) . Key identifiers include:

Property Value Source Reference
CAS Registry Number 854952-58-2
Molecular Formula C₁₈H₁₄BNO₂
Molecular Weight 287.12 g/mol
SMILES Notation B(C₁=CC₂=C(C=C₁)N(C₃=CC=CC=C₃)C₄=C₂C=CC=C₄)(O)O
InChI Key JWJQEUDGBZMPAX-UHFFFAOYSA-N

The compound is synthesized via Suzuki-Miyaura cross-coupling reactions , where 3-bromo-9-phenylcarbazole reacts with bis(pinacolato)diboron in the presence of palladium catalysts. Purity levels exceeding 95% are achievable through column chromatography, as confirmed by HPLC analyses. Storage recommendations specify protection from light and moisture at room temperature.

Structural Properties and Molecular Features

The molecule consists of:

  • A carbazole core (three fused benzene rings with a central pyrrole unit)
  • A phenyl substituent at the 9-position, enhancing planar rigidity
  • A boronic acid group (-B(OH)₂) at the 3-position, enabling covalent bonding with diols and aryl halides

X-ray crystallography reveals a dihedral angle of 12.5° between the carbazole plane and phenyl group, promoting π-π stacking in solid-state arrangements. Nuclear magnetic resonance (NMR) spectra show distinct signals:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.25–8.23 (m, 2H), 7.93–7.88 (m, 1H), 7.73–7.68 (m, 3H)
  • ¹³C NMR (100 MHz, CDCl₃): δ 143.2 (C-B), 140.3 (C-N), 131.2 (aromatic carbons)

The boronic acid group exhibits dual reactivity :

  • Coordinate covalent bonding with diols (e.g., saccharides)
  • Transmetalation in palladium-catalyzed couplings (e.g., Suzuki reactions)

Historical Context and Discovery

First synthesized in 2010 during studies on carbazole-based OLED materials, this compound emerged alongside growing interest in organic electronic devices . Key milestones include:

  • 2012: Patent filings for its use in phosphorescent emitters (US8231942B2)
  • 2015: Optimization of synthetic yields (>85%) using microwave-assisted methods
  • 2020: Adoption in thermally activated delayed fluorescence (TADF) materials

Its development parallels advances in direct arylation techniques , reducing reliance on pre-functionalized aromatic precursors.

Position in Carbazole Chemistry Literature

This compound occupies a niche in carbazole chemistry due to:

Table 2: Comparative Analysis of Carbazole Derivatives
Derivative Substituent Position Key Application Reference
9-Hexylcarbazol-3-yl 3-B(OH)₂, 9-C₆H₁₃ Polymer solar cells
9-(p-Tolyl)carbazol-3-yl 3-B(OH)₂, 9-C₆H₄CH₃ OLED host materials
9-Phenylcarbazol-4-yl 4-B(OH)₂, 9-C₆H₅ Organic field-effect transistors

This compound outperforms non-boronic acid carbazoles in molecular weight-adjusted luminous efficiency (18% higher than 9-phenylcarbazole in OLEDs). Over 120 publications since 2015 highlight its role in:

  • Conjugated microporous polymers for gas storage
  • Electron transport layers in perovskite solar cells
  • Photoinitiators for 3D printing resins

Critically, its electron-donating capacity (HOMO: -5.2 eV) bridges the gap between triphenylamine and fluorene derivatives, enabling tunable optoelectronic properties.

[Continued in subsequent sections with ## Synthesis and Reactivity, ### Applications in Organic Electronics, #### Recent Advances in Device Integration...]

Eigenschaften

IUPAC Name

(9-phenylcarbazol-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BNO2/c21-19(22)13-10-11-18-16(12-13)15-8-4-5-9-17(15)20(18)14-6-2-1-3-7-14/h1-12,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJQEUDGBZMPAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC=CC=C4)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679966
Record name (9-Phenyl-9H-carbazol-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854952-58-2
Record name (9-Phenyl-9H-carbazol-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Phenyl-9H-carbazole-3-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

ComponentDetails
Lithiation Agentn-BuLi (1.5 equiv) in THF at -78°C
Boronating AgentTrimethyl borate (1.1 equiv)
WorkupQuench with HCl (1M), extraction with CH₂Cl₂, silica gel purification
Yield~70–80% (estimated based on analogous systems)

Characterization and Purity Data

The final product is characterized by NMR, mass spectrometry, and elemental analysis .

Property Value
1H NMR (DMSO-d₆) δ 8.10–7.50 (m, 10H, aromatic H), 7.30–7.20 (m, 2H, boronic acid)
13C NMR δ 140–120 ppm (aromatic carbons), 120–110 ppm (boronic acid carbons)
EI-MS (m/z) [M+H]+ calcd for C₁₈H₁₄BNO₂: 287.12; found: 287.12
HPLC Purity ≥98.0%

Industrial and Scalability Considerations

For large-scale production, continuous flow reactors and automated systems are employed to optimize yields and minimize costs . Key parameters include:

  • Temperature : 80–120°C for coupling reactions.

  • Catalysts : Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands.

  • Solvents : Toluene, THF, or DMF for improved solubility .

Application Conditions Yield
Synthesis of 9-Phenyl-3,3'-bicarbazolylPd(PPh₃)₄, K₂CO₃, toluene/ethanol/H₂O, reflux, 12h82–97%

Challenges and Limitations

  • Regioselectivity : Lithiation may require precise control to avoid side products.

  • Stability : The boronic acid is hygroscopic and requires storage under inert atmospheres .

Analyse Chemischer Reaktionen

Types of Reactions: (9-Phenyl-9H-carbazol-3-yl)boronic acid primarily undergoes coupling reactions, such as the Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction with aryl halides. This reaction forms carbon-carbon bonds, making it a valuable tool in organic synthesis .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials .

Wirkmechanismus

The mechanism of action of (9-Phenyl-9H-carbazol-3-yl)boronic acid in coupling reactions involves the formation of a palladium complex with the boronic acid and the aryl halide. This complex undergoes transmetalation, followed by reductive elimination to form the biaryl product. The boronic acid group plays a crucial role in facilitating the transmetalation step, making it an essential component in these reactions .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Positional Isomers

Key structural analogues of (9-phenyl-9H-carbazol-3-yl)boronic acid include:

Compound Name Substitution Pattern Key Features
(3-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid (CAS: 854952-60-6) Boronic acid at 3-position of a phenyl ring attached to carbazole Enhanced conjugation for optoelectronic applications; solubility similar to parent compound
(4-(9H-Carbazol-9-yl)phenyl)boronic acid (CAS: 419536-33-7) Boronic acid at 4-position of phenyl ring Altered electronic properties due to para-substitution; used in OLED interlayers
9-Phenylcarbazole-2-boronic acid (CAS: 1001911-63-2) Boronic acid at 2-position of carbazole Reduced steric hindrance; higher reactivity in coupling reactions
Phenanthren-9-yl boronic acid Phenanthrene core with boronic acid Strong antiproliferative activity (IC₅₀ = 0.225 µM in 4T1 cancer cells)

Positional isomerism significantly impacts reactivity and applications. For example:

  • The 3-position substitution in this compound optimizes electronic coupling in OLED emitters, whereas 2-position isomers (e.g., 9-phenylcarbazole-2-boronic acid) may exhibit faster reaction kinetics in cross-coupling due to reduced steric effects .
  • Para-substituted derivatives like (4-(9H-carbazol-9-yl)phenyl)boronic acid show distinct packing in crystallographic structures, influencing charge transport in organic semiconductors .

Comparison of reactivity :

  • Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit superior anticancer activity (sub-µM IC₅₀) but face solubility limitations in biological assays .
  • Bis-boronic esters (e.g., 9-phenyl-3,6-bis(pinacol boronate)-carbazole) offer enhanced stability for iterative cross-coupling, unlike the mono-boronic acid derivative .

Physicochemical Properties

Property This compound Phenanthren-9-yl Boronic Acid (4-(9H-Carbazol-9-yl)phenyl)boronic Acid
Solubility in THF High Moderate High
Water Solubility Insoluble Insoluble Insoluble
Melting Point Not reported 240°C (similar derivatives) Not reported
pKa (Boronic Acid Group) ~8.5–9.5 (estimated) ~8.2–9.0 ~8.7–9.3

Stability : Hydrolysis of the boronic acid group is a common challenge, but the carbazole core stabilizes the compound under ambient conditions .

Biologische Aktivität

(9-Phenyl-9H-carbazol-3-yl)boronic acid, with the CAS number 854952-58-2, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and applications in organic synthesis. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound features a boronic acid functional group attached to a carbazole moiety, which enhances its reactivity in various chemical transformations. It is commonly synthesized through Suzuki-Miyaura coupling reactions, which allow for the formation of carbon-carbon bonds critical for constructing biologically active molecules .

The biological activity of this compound is attributed to its ability to interact with various biological targets through hydrogen bonding and π-π interactions . These interactions can modulate the activity of proteins and enzymes, leading to significant therapeutic effects. The compound acts as a nucleophile in organic synthesis, facilitating the formation of complex structures that can exhibit enhanced biological properties .

Anticancer Properties

Research indicates that this compound has potential anticancer activity. It serves as a precursor for synthesizing various anticancer agents by modifying its structure to enhance efficacy against cancer cells. For example, derivatives of this compound have been shown to inhibit tumor growth in preclinical models .

Antiviral Activity

The compound has also been explored for its antiviral properties. Its structure allows it to interfere with viral replication processes, making it a candidate for developing antiviral therapeutics. Studies have demonstrated that modifications to the boronic acid group can enhance its antiviral efficacy against specific viral targets .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and its derivatives:

  • Anticancer Efficacy : A study demonstrated that a derivative of this compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range. This suggests strong potential for further development as an anticancer agent .
  • Mechanistic Insights : Detailed mechanistic studies revealed that compounds derived from this compound could induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. This was evidenced by changes in expression levels of key proteins involved in these pathways .
  • Antiviral Activity : In vitro studies showed that certain derivatives could inhibit viral entry into host cells, suggesting that this compound could be a useful scaffold for developing new antiviral drugs .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerSignificant cytotoxicity against human cancer cell lines (IC50 < 10 µM)
AntiviralInhibition of viral replication; potential for drug development
Mechanistic StudiesInduction of apoptosis; modulation of signaling pathways

Q & A

Q. How is (9-Phenyl-9H-carbazol-3-yl)boronic acid synthesized and purified for use in cross-coupling reactions?

The compound is commonly synthesized via Suzuki-Miyaura coupling reactions , where precursor halides (e.g., 3-bromo-9-phenylcarbazole) react with boronic acid derivatives under palladium catalysis. For example, it has been coupled with 2-bromopyrazine to form carbazole-pyrazine hybrids . Purification typically involves column chromatography to isolate the product from unreacted starting materials and catalysts. Recrystallization in solvents like tetrahydrofuran (THF) or dichloromethane may further enhance purity .

Q. What are the primary applications of this compound in materials science?

This boronic acid is a key intermediate in synthesizing organic light-emitting diode (OLED) host materials . For instance, it reacts with dibromopyrazine and cyanophenyl boronic acids to form trisubstituted benzene derivatives, which serve as bipolar host materials for efficient blue electrophosphorescence . Its carbazole moiety enhances hole-transport properties, while the boronic acid group enables modular functionalization .

Q. What safety protocols are essential for handling this compound?

The compound is classified as acute toxicity Category 4 (oral) and hazardous to aquatic environments (Chronic Category 3). Key precautions include:

  • Using personal protective equipment (PPE) such as gloves and goggles.
  • Avoiding inhalation of dust and ensuring proper ventilation.
  • Disposing of waste via approved chemical channels to mitigate environmental risks .

Advanced Research Questions

Q. How do the binding kinetics of this boronic acid with diols compare to other arylboronic acids?

While specific kinetic data for this compound is limited, boronic acid-diol binding generally follows a rapid equilibrium (seconds to minutes). Stopped-flow fluorescence studies with analogous arylboronic acids show kon values ordered by sugar affinity: D-fructose > D-tagatose > D-mannose > D-glucose . Researchers should validate kinetics using real-time fluorescence or NMR titration under physiological pH conditions.

Q. What challenges arise in characterizing this compound via MALDI-MS, and how can they be addressed?

Boroxine formation (dehydration/trimerization) during MALDI-MS analysis complicates molecular ion detection. To mitigate this:

  • Derivatize the boronic acid with diols (e.g., pinacol) to form stable cyclic esters.
  • Use a matrix compatible with boronate esters, such as α-cyano-4-hydroxycinnamic acid (CHCA), to suppress fragmentation .

Q. How can crystallographic data for complexes involving this compound be refined effectively?

SHELXL is widely used for refining small-molecule crystal structures. Key steps include:

  • Assigning anisotropic displacement parameters for non-hydrogen atoms.
  • Modeling disorder in aromatic rings or substituents.
  • Validating hydrogen bonding interactions (e.g., B-O···H-N) using Olex2 or Mercury visualization tools .

Q. What methodologies assess the environmental persistence and ecotoxicity of this compound?

Standard OECD guidelines recommend:

  • Fish acute toxicity testing (LC50 = 53.2 mg/L) and Daphnia immobilization assays (EC50 > 100 mg/L) for aquatic hazard assessment.
  • Ready biodegradability tests to confirm its classification as "not easily degradable" .

Methodological Considerations Table

Aspect Recommendation Reference
Synthesis Use Suzuki coupling with Pd(PPh3)4 and Cs2CO3 in THF/water.
Purification Column chromatography (silica gel, hexane/ethyl acetate gradient).
Kinetic Studies Stopped-flow fluorescence at pH 7.4; monitor λexem = 300/400 nm.
Crystallography Refinement in SHELXL with TWIN/BASF commands for twinned data.
Ecotoxicity Follow OECD 203 (fish) and OECD 202 (Daphnia) protocols.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.